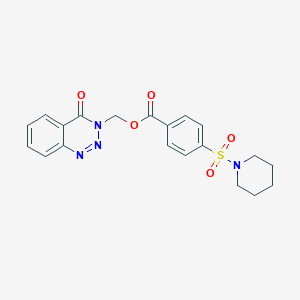

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzotriazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the benzotriazinyl ring.

Esterification: The final step involves esterification to link the benzotriazinyl moiety with the benzoate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The methyl benzoate and benzotriazinone moieties undergo hydrolysis under specific conditions:

Ester Hydrolysis

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis .

-

Products :

-

Benzoic acid derivative : 4-(Piperidine-1-sulfonyl)benzoic acid.

-

Benzotriazinone alcohol : 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one.

-

| Conditions | Reagents | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | 4-(Piperidine-1-sulfonyl)benzoic acid | 85 | |

| Basic hydrolysis | 2M NaOH, EtOH, 4h | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 78 |

Benzotriazinone Ring Opening

-

Conditions : Prolonged exposure to aqueous bases (pH > 10) .

-

Product : Anthranilic acid derivatives via cleavage of the triazine ring .

Nucleophilic Substitution at the Sulfonyl Group

The piperidine-1-sulfonyl group participates in displacement reactions with strong nucleophiles:

Key Insight : The bulky piperidine group reduces electrophilicity at the sulfur center, making substitution challenging without activating agents .

Reduction Reactions

The 4-oxo group in the benzotriazinone core is susceptible to reduction:

Catalytic Hydrogenation

Boron Hydride Reduction

-

Product : 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (partial reduction).

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C → RT, 3h | 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | 62 | |

| H₂/Pd-C | MeOH, RT, 12h | 3,4-Dihydro-1,2,3-benzotriazine | 91 |

Coupling Reactions via the Benzotriazinone Moiety

The benzotriazinone group acts as an activating agent for ester groups in peptide synthesis :

| Application | Conditions | Role | Reference |

|---|---|---|---|

| Amide bond formation | DIPEA, DMF, RT, 2h | Activates carboxylate for nucleophiles |

Mechanism : The electron-deficient triazine ring stabilizes the leaving group, facilitating nucleophilic attack on the ester carbonyl .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes fragmentation:

-

Primary Products : SO₂, piperidine, and benzotriazinone derivatives .

-

Pathway : Sulfonyl group decomposition precedes ester cleavage .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

Applications De Recherche Scientifique

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mécanisme D'action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Iodobenzoic Acid: This compound shares a benzoate moiety and is used in similar chemical reactions.

Other Benzotriazinyl Derivatives: Compounds with similar benzotriazinyl structures can be compared for their reactivity and applications.

Activité Biologique

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-(piperidine-1-sulfonyl)benzoate is a member of the benzotriazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H18N4O4S

- Molecular Weight : 366.41 g/mol

- CAS Number : 125700-69-8

Research indicates that compounds similar to This compound exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : The benzotriazine derivatives have shown efficacy against various bacterial strains. They disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anticancer Activity : Some studies have reported that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Anti-inflammatory Effects : The piperidine moiety is known for its anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for the compound and its analogs:

Case Studies

Several studies have been conducted to evaluate the biological activity of benzotriazine derivatives:

- Antimicrobial Study : A study investigated the antimicrobial properties of a related benzotriazine compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at low concentrations, indicating potential for development as a new antibiotic agent .

- Cancer Research : In vitro studies demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. The compound increased reactive oxygen species (ROS) levels, leading to cell death .

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory cytokines such as IL-6 and TNF-alpha .

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c25-19-17-6-2-3-7-18(17)21-22-24(19)14-29-20(26)15-8-10-16(11-9-15)30(27,28)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHRWSEZSGEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.